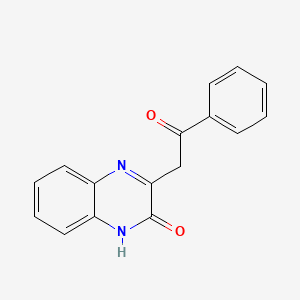

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one

Description

Properties

IUPAC Name |

3-phenacyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHYOQMYFQWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278808 | |

| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22298-77-7 | |

| Record name | NSC99097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one typically involves the condensation of 2-phenylethylamine with 1,2-dicarbonyl compounds, followed by cyclization and oxidation steps. One common method includes the reaction of 2-phenylethylamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring, followed by oxidation using an oxidizing agent such as potassium permanganate to introduce the oxo group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoxaline derivatives with additional oxo groups.

Reduction: Formation of 3-(2-hydroxy-2-phenylethyl)quinoxalin-2(1H)-one.

Substitution: Formation of halogenated or alkylated quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects : Research has shown that compounds similar to 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one can provide neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests a potential role in developing new antimicrobial agents.

Pharmacology

Enzyme Inhibition : 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of kinases involved in cancer progression.

Drug Development : The compound serves as a scaffold for synthesizing new drugs with enhanced pharmacological profiles. Modifications to its structure can lead to derivatives with improved potency and selectivity for biological targets.

Material Science

Organic Electronics : The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the incorporation of 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one into these materials is ongoing.

Table of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Medicinal Chemistry | Anticancer, Neuroprotective, Antimicrobial | |

| Pharmacology | Enzyme Inhibition, Drug Development | |

| Material Science | Organic Electronics |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide on neuronal cells. Results indicated that treatment with 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one reduced cell death and inflammation markers significantly, highlighting its potential for neurodegenerative disease therapy.

Case Study 3: Antimicrobial Efficacy

A recent publication reported the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The study revealed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : The electrochemical method () and Kornblum oxidation () achieve superior yields (>90%) compared to traditional radical or condensation strategies.

- Functional Group Diversity : The 2-oxo-2-phenylethyl group introduces a rigid, planar ketone-aryl motif, contrasting with the electron-withdrawing CF₂H group () or π-extended styryl groups ().

Substituent Effects on Physicochemical Properties

Table 2: Physical Properties of Select Derivatives

Key Observations:

Table 3: Reported Bioactivities of C3-Substituted Quinoxalinones

Biological Activity

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one is a derivative of quinoxalin-2(1H)-one, a class of compounds known for their diverse biological activities. Quinoxalinones have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates that the compound contains a quinoxaline core substituted with a phenyl group and a keto group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that quinoxalinone derivatives exhibit significant antimicrobial properties. A study evaluating various substituted quinoxalinones found that 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one demonstrated potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting this compound could serve as a lead in antibiotic development .

Anti-inflammatory Properties

The anti-inflammatory effects of 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one have also been documented. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxaline derivatives. A recent investigation demonstrated that 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline core can enhance or diminish biological efficacy. For instance, substituents on the phenyl ring significantly affect the compound's potency against microbial strains and cancer cells.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased antibacterial activity |

| 7-position | Enhanced anti-inflammatory effects |

| 5-position | Improved anticancer efficacy |

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various quinoxaline derivatives, 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one exhibited superior activity against Candida albicans, with an MIC of 8 µg/mL compared to traditional antifungals like fluconazole (MIC = 32 µg/mL). This suggests its potential as an alternative treatment for fungal infections .

Case Study 2: Anti-inflammatory Mechanism

A study using DSS-induced colitis models demonstrated that treatment with 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one significantly reduced colonic inflammation markers and histopathological damage. The compound's ability to modulate NLRP3 inflammasome activation was noted as a key mechanism behind its anti-inflammatory effects .

Q & A

Q. What are the primary synthetic routes for 3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one and its derivatives?

Methodological Answer: Key synthesis strategies involve:

- Cyclization reactions : Reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with phthalic anhydride or aromatic aldehydes to form imides or Schiff bases .

- Multi-component reactions : Visible-light-induced halogen-atom transfer using CFSONa and alkenes under metal-free conditions, yielding trifluoroalkylated derivatives .

- Microwave-assisted synthesis : Efficient preparation of hydrazone derivatives via microwave irradiation, reducing reaction times compared to conventional methods .

Q. How are quinoxalinone derivatives characterized for structural confirmation?

Methodological Answer: Standard techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclization patterns (e.g., distinguishing between oxadiazolinyl and thiosemicarbazide derivatives) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weights and functional group additions (e.g., trifluoroalkylation or bromobenzylidene modifications) .

- X-ray crystallography : Resolves ambiguous structures, such as pyrano[2,3-b]quinoxaline derivatives formed via Kostanecki-Robinson reactions .

Q. What in vitro biological activities have been reported for this compound class?

Methodological Answer:

- Antibacterial screening : Derivatives like 3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one show MIC values comparable to ofloxacin against Staphylococcus aureus .

- Antifungal activity : Propanylidene-hydrazinyl derivatives exhibit efficacy against Candida albicans .

- Aldose reductase inhibition : Phenolic-substituted derivatives (e.g., compound 6e ) demonstrate IC values as low as 0.032 μM, relevant for diabetic complication studies .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of C3-H functionalization?

Methodological Answer:

- Oxidant-dependent pathways : KSO promotes radical trifluoroalkylation at C3 under visible light, while PhI(OAc) favors electrophilic substitution .

- Solvent effects : Acetonitrile enhances yields in KSO-mediated arylations compared to DMF or THF due to better radical stabilization .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the phenyl ring reduce yields by destabilizing intermediates, whereas electron-donating groups (e.g., methoxy) improve reactivity .

Q. How can computational methods guide the design of bioactive derivatives?

Methodological Answer:

- DFT studies : Analyze charge distribution and frontier molecular orbitals to predict reactivity. For example, 3-[2-oxo-2-(3-nitrophenyl)ethylidene]quinoxalin-2(1H)-one shows enhanced electrophilicity at C3 due to nitro group conjugation .

- Molecular docking : Simulations with aldose reductase (ALR2) identify key interactions (e.g., hydrogen bonds between phenolic -OH and Thr113 residue), guiding structural optimization .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Standardize assays : Discrepancies in antibacterial MIC values (e.g., 4–64 μg/mL) may arise from variations in bacterial strains or agar dilution vs. broth microdilution methods .

- Control for substituent effects : Compare derivatives with identical substituents but different synthetic routes. For example, cyclized oxadiazolinyl derivatives may exhibit higher stability and potency than Schiff bases .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.